Brimonidin-d4-D-Tartrat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

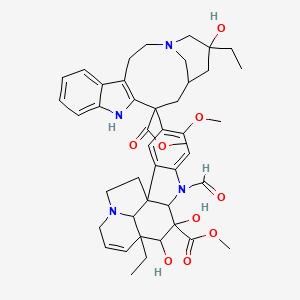

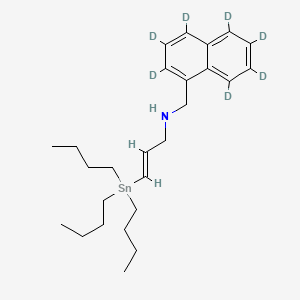

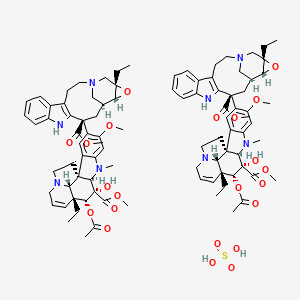

Brimonidine-d4 D-Tartrate is a deuterium-labeled derivative of Brimonidine D-Tartrate. It is primarily used in scientific research as a reference standard and tracer. Brimonidine itself is an alpha-2 adrenergic receptor agonist commonly used in the treatment of glaucoma and ocular hypertension by reducing intraocular pressure .

Wissenschaftliche Forschungsanwendungen

Brimonidine-d4 D-Tartrate is widely used in scientific research for various applications:

Chemistry: It serves as a reference standard in analytical chemistry for the quantification of Brimonidine in pharmaceutical formulations.

Biology: It is used in biological studies to trace the metabolic pathways and pharmacokinetics of Brimonidine.

Medicine: It is employed in preclinical studies to evaluate the efficacy and safety of Brimonidine-based therapies.

Industry: It is utilized in the development and quality control of ophthalmic solutions containing Brimonidine.

Wirkmechanismus

Mode of Action

Brimonidine-d4 D-Tartrate is an alpha-2 adrenergic agonist . It binds preferentially to alpha-2 adrenoceptors over alpha-1 receptors . This interaction results in a decrease in noradrenaline release at the synaptic junction, reducing the stimulation of beta-2 adrenoceptors and the production of aqueous humor by the ciliary epithelium .

Biochemical Pathways

The binding of Brimonidine-d4 D-Tartrate to alpha-2 adrenoceptors triggers a complex Gi-coupled signaling cascade pathway . This pathway leads to a reduction in intraocular pressure by decreasing aqueous humor production and increasing uveoscleral outflow .

Pharmacokinetics

When administered ophthalmically, Brimonidine-d4 D-Tartrate is rapidly absorbed into the eye . It is metabolized extensively in the liver and excreted in the urine . The time to peak plasma concentration is between 1 to 4 hours, and the elimination half-life is approximately 3 hours .

Biochemische Analyse

Biochemical Properties

Brimonidine-d4 D-Tartrate interacts with α2 adrenergic receptors, which are a type of G protein-coupled receptor . The activation of these receptors inhibits the activity of adenylate cyclase, reducing cAMP and hence aqueous humor production by the ciliary body .

Cellular Effects

Brimonidine-d4 D-Tartrate has been shown to have cytoprotective and neuroprotective properties . It has been observed in studies of cultured cells and in animal models of optic nerve and retinal damage . In a study on myopia treatment, it was found that treatment with brimonidine inhibited the development of form-deprivation myopia (FDM), significantly decreasing myopic refraction, excessive axial length, and elevation of intraocular pressure .

Molecular Mechanism

The molecular mechanism of Brimonidine-d4 D-Tartrate involves its binding to α2 adrenergic receptors. This binding inhibits the activity of adenylate cyclase, leading to a reduction in cAMP . This, in turn, reduces aqueous humor production by the ciliary body .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Brimonidine-d4 D-Tartrate have been observed over time. For instance, in a study on myopia, the inhibitory effects on the development of form-deprivation myopia (FDM) were observed over a period of 21 days .

Dosage Effects in Animal Models

In animal models, the effects of Brimonidine-d4 D-Tartrate vary with different dosages. For example, in a study on myopia, different concentrations of brimonidine were tested, and it was found that certain dosages inhibited the development of FDM . In another study, it was found that a single intravitreal injection of Brimonidine-d4 D-Tartrate provided remarkable retinal ganglion cells protection .

Metabolic Pathways

The specific metabolic pathways that Brimonidine-d4 D-Tartrate is involved in are not fully detailed in the available literature. It is known that the compound interacts with α2 adrenergic receptors, which are involved in various cellular signaling pathways .

Transport and Distribution

The transport and distribution of Brimonidine-d4 D-Tartrate within cells and tissues are not fully detailed in the available literature. It is known that the compound is a highly selective α2 adrenergic receptor agonist, suggesting that it may interact with these receptors in various tissues .

Subcellular Localization

The subcellular localization of Brimonidine-d4 D-Tartrate is not fully detailed in the available literature. Given its role as an α2 adrenergic receptor agonist, it is likely that it interacts with these receptors at the cell membrane .

Vorbereitungsmethoden

The synthesis of Brimonidine-d4 D-Tartrate involves the incorporation of deuterium, a stable heavy isotope of hydrogen, into the Brimonidine molecule. This process typically includes multiple steps of organic synthesis, such as halogenation, nucleophilic substitution, and deuterium exchange reactions. Industrial production methods often involve the use of deuterated reagents and catalysts to achieve high purity and yield .

Analyse Chemischer Reaktionen

Brimonidine-d4 D-Tartrate undergoes various chemical reactions, including:

Oxidation: This reaction can be induced using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

Vergleich Mit ähnlichen Verbindungen

Brimonidine-d4 D-Tartrate is unique due to its deuterium labeling, which provides distinct advantages in research applications. Similar compounds include:

Brimonidine Tartrate: The non-deuterated form used clinically for glaucoma treatment.

Apraclonidine: Another alpha-2 adrenergic agonist used for short-term management of intraocular pressure.

Clonidine: An alpha-2 adrenergic agonist used primarily for hypertension but also has ocular applications

Brimonidine-d4 D-Tartrate stands out due to its enhanced stability and ability to provide more accurate pharmacokinetic data in research studies.

Eigenschaften

IUPAC Name |

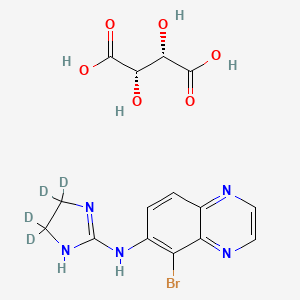

5-bromo-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)quinoxalin-6-amine;(2S,3S)-2,3-dihydroxybutanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN5.C4H6O6/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8;5-1(3(7)8)2(6)4(9)10/h1-4H,5-6H2,(H2,15,16,17);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.0/s1/i5D2,6D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZHBYNSSDLTCRG-IQSCRJKKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br.C(C(C(=O)O)O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br)([2H])[2H])[2H].[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrN5O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[(4E)-6-oxohexa-1,4-dien-3-yl]carbamate](/img/structure/B1140418.png)